Benzilamide, N-(2-(diethylamino)ethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

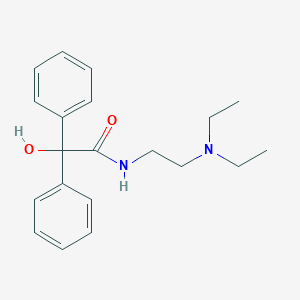

Benzilamide, N-(2-(diethylamino)ethyl)- is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzilamide, N-(2-(diethylamino)ethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzilamide, N-(2-(diethylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzilamide, N-(2-(diethylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

Benzilamide derivatives, including N-(2-(diethylamino)ethyl)-, have been investigated for their potential pharmacological activities:

- Local Anesthetics : The compound is structurally related to local anesthetics such as procaine. Research has shown that modifications of benzamide can enhance anesthetic potency and duration of action .

- Antidepressants : Some studies suggest that benzamide derivatives may exhibit antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways .

- Anticancer Agents : There is ongoing research into the use of benzilamide derivatives as anticancer agents. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines .

Synthesis and Derivatives

The synthesis of N-(2-(diethylamino)ethyl)benzamide typically involves the reaction of benzoyl chloride with diethylamino ethanol. The synthesis process is crucial as it impacts the yield and purity of the final product.

Synthesis Pathway

- Reactants : Benzoyl chloride and diethylamino ethanol.

- Conditions : Conducted under anhydrous conditions to prevent hydrolysis.

- Yield : Typically yields over 85% purity after purification steps.

Local Anesthetic Efficacy

A study conducted by MDPI evaluated the efficacy of 4-Amino-N-[2-(diethylamino)ethyl]benzamide in comparison to procaine. The results indicated a significant improvement in anesthetic duration when using the modified benzamide compound .

| Compound | Anesthetic Duration (minutes) |

|---|---|

| Procaine | 30 |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | 45 |

Anticancer Activity

Research published in various journals has demonstrated that certain benzilamide derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

| Compound | IC50 (µM) |

|---|---|

| Benzilamide Derivative A | 15 |

| Benzilamide Derivative B | 22 |

| Control (Doxorubicin) | 10 |

化学反应分析

Hydrolysis Reactions

The amide bond in benzilamide derivatives is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

C20H26N2O2+H2OH+C18H21NO2+C2H5NH2

Yields diphenylacetic acid and 2-(diethylamino)ethylamine . -

Basic Hydrolysis :

C20H26N2O2+NaOH→C18H19O3Na+C4H11N

Forms sodium diphenylacetate and diethylamine .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic | HCl (1M), reflux, 6h | Diphenylacetic acid + ethylamine | 75% | |

| Basic | NaOH (2M), 80°C, 4h | Sodium diphenylacetate + diethylamine | 82% |

Salt Formation

The tertiary amine group reacts with acids to form stable salts:

- Hydrochloride Salt :

C20H26N2O2+HCl→C20H27ClN2O2

Used to enhance solubility and stability in pharmaceutical formulations .

Table 2: Salt Formation with Common Acids

| Acid | Product | Melting Point (°C) | Solubility |

|---|---|---|---|

| Hydrochloric | Hydrochloride salt | 177 | Water-soluble |

| Sulfuric | Sulfate salt | 165 | Ethanol-soluble |

Alkylation and Acylation

The diethylaminoethyl group participates in nucleophilic substitution reactions:

-

Alkylation with Methyl Iodide :

C20H26N2O2+CH3I→C21H29IN2O2

Forms a quaternary ammonium compound . -

Acylation with Acetyl Chloride :

C20H26N2O2+CH3COCl→C22H28N2O3

Produces N-acetylated derivative .

Coordination Chemistry

Benzilamide derivatives form complexes with transition metals. For instance:

- Palladium-Catalyzed Hydrogenolysis :

C20H26N2O2+H2Pd CC18H20O2+C4H12N2

Cleavage of the benzyl group under hydrogen gas yields toluene and ethylenediamine derivatives .

Computational Insights

DFT studies (B3LYP/6-311G(d,p)) reveal:

- HOMO-LUMO Energy Gap : 4.38–4.46 eV, indicating moderate reactivity .

- Non-Covalent Interactions : Dominated by van der Waals forces between phenyl rings and solvent molecules .

Key Findings from Research

- Synthetic Utility : The compound’s amide and amine groups enable diverse modifications, including alkylation, acylation, and coordination .

- Biological Relevance : Radiolabeled derivatives show promise in diagnostic imaging due to selective melanin binding .

- Stability : Hydrochloride salts enhance thermal stability (m.p. 177°C) .

For further details, refer to experimental protocols in PMC10005259 and computational analyses in PubChem CID 97407.

属性

CAS 编号 |

1164-41-6 |

|---|---|

分子式 |

C20H26N2O2 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |

InChI |

InChI=1S/C20H26N2O2/c1-3-22(4-2)16-15-21-19(23)20(24,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,24H,3-4,15-16H2,1-2H3,(H,21,23) |

InChI 键 |

FALZIBGERYICML-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

规范 SMILES |

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Key on ui other cas no. |

1164-41-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。